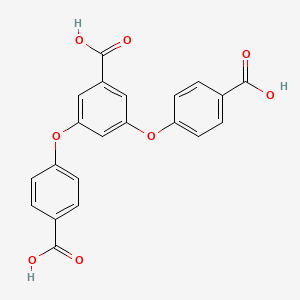

4,4'-((5-Carboxy-1,3-phenylene)bis(oxy))dibenzoic acid

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4,4’-((5-Carboxy-1,3-phenylene)bis(oxy))dibenzoic acid is an organic compound with the molecular formula C21H14O8 and a molecular weight of 394.33 g/mol . This compound is known for its unique structure, which includes two benzoic acid groups connected by an ether linkage through a central phenylene ring. It is often used in the synthesis of coordination polymers and metal-organic frameworks due to its ability to form stable complexes with metal ions .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 4,4’-((5-Carboxy-1,3-phenylene)bis(oxy))dibenzoic acid typically involves the reaction of 3,5-dihydroxybenzoic acid with 4-bromobenzoic acid in the presence of a base such as potassium carbonate. The reaction is carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures . The resulting product is then purified through recrystallization.

Industrial Production Methods: On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for larger batch sizes. The use of continuous flow reactors and automated purification systems can enhance the efficiency and yield of the production process .

化学反应分析

Types of Reactions: 4,4’-((5-Carboxy-1,3-phenylene)bis(oxy))dibenzoic acid undergoes various chemical reactions, including:

Esterification: Reaction with alcohols in the presence of acid catalysts to form esters.

Amidation: Reaction with amines to form amides.

Coordination Reactions: Formation of coordination complexes with metal ions.

Common Reagents and Conditions:

Esterification: Alcohols, acid catalysts (e.g., sulfuric acid), and heat.

Amidation: Amines, coupling agents (e.g., EDCI), and mild heating.

Coordination Reactions: Metal salts (e.g., cobalt chloride), solvents like DMF, and solvothermal conditions.

Major Products:

Esters: Formed from esterification reactions.

Amides: Formed from amidation reactions.

Coordination Complexes: Formed from coordination reactions with metal ions.

科学研究应用

Structural Characteristics

The compound features a complex structure characterized by two benzene rings connected through an ether linkage and carboxylic acid functional groups. Its molecular formula is C21H14O8, and it possesses significant hydrogen bonding capabilities due to the presence of carboxyl groups. This allows for the formation of intricate supramolecular structures.

Applications in Coordination Chemistry

Metal-Organic Frameworks (MOFs)

4,4'-((5-Carboxy-1,3-phenylene)bis(oxy))dibenzoic acid is utilized as a ligand in the synthesis of metal-organic frameworks. These frameworks are promising materials for gas storage, catalysis, and sensing applications. For instance, research has demonstrated the formation of various coordination polymers involving cobalt and cadmium ions, which exhibit diverse structural topologies and magnetic properties . The ability to tune these properties through different metal centers highlights the versatility of this compound in coordination chemistry.

Case Study: Synthesis of Cadmium Complexes

A notable study involved the reaction of cadmium nitrate with this compound under solvothermal conditions. The resulting cadmium coordination polymers displayed interesting luminescent properties and structural diversity, making them suitable candidates for advanced materials applications .

Applications in Material Science

Polymer Chemistry

The compound can also serve as a building block for the synthesis of functional polymers. Its carboxylic acid groups can participate in condensation reactions to form polyesters or polyamides, which are valuable in producing high-performance materials with tailored mechanical properties.

Thermal Stability and Mechanical Properties

Research indicates that polymers derived from this compound exhibit enhanced thermal stability and mechanical strength compared to conventional polymers. This makes them suitable for applications in high-temperature environments or where mechanical integrity is crucial .

Applications in Organic Synthesis

The compound can act as a precursor or reagent in various organic synthesis pathways. Its functional groups allow for further derivatization and modification, leading to the development of new compounds with potential pharmaceutical applications.

Example: Synthesis of Novel Organic Compounds

In one study, this compound was utilized to synthesize novel derivatives that exhibited biological activity. This underscores its potential role as an intermediate in drug discovery processes .

Summary Table of Applications

作用机制

The mechanism of action of 4,4’-((5-Carboxy-1,3-phenylene)bis(oxy))dibenzoic acid primarily involves its ability to form stable coordination complexes with metal ions. These complexes can exhibit unique properties such as luminescence, magnetism, and catalytic activity . The molecular targets and pathways involved depend on the specific application and the metal ions used in the coordination complexes .

相似化合物的比较

3,5-Bis(4-carboxyphenoxy)benzoic acid: Similar structure but with different substitution patterns.

5,5’-((5-Carboxy-1,3-phenylene)bis(oxy))diisophthalic acid: Another compound with a similar central phenylene ring but different carboxylic acid positioning.

Uniqueness: 4,4’-((5-Carboxy-1,3-phenylene)bis(oxy))dibenzoic acid is unique due to its specific arrangement of carboxylic acid groups and ether linkages, which allows it to form highly stable and versatile coordination complexes. This makes it particularly valuable in the synthesis of advanced materials and coordination polymers .

生物活性

4,4'-((5-Carboxy-1,3-phenylene)bis(oxy))dibenzoic acid, also known by its CAS number 914919-19-0, is a compound with significant potential in various biological applications. This article explores its biological activity, including its structural properties, interactions at the molecular level, and potential therapeutic uses.

Structural Properties

The molecular formula of this compound is C21H14O8, with a molecular weight of 394.33 g/mol. The compound features a central benzene ring with two carboxyl groups and ether linkages that contribute to its unique properties. The crystal structure reveals that molecules are interconnected through O—H⋯O hydrogen bonds involving carboxyl groups, forming one-dimensional ladders and leading to the formation of two-dimensional layers within the crystal lattice .

Antioxidant Properties

Research indicates that compounds similar to this compound exhibit antioxidant activity. Antioxidants are crucial in protecting cells from oxidative stress, which can lead to various diseases including cancer and neurodegenerative disorders. The presence of carboxyl groups in the structure enhances its ability to scavenge free radicals.

Anti-inflammatory Effects

Studies have shown that derivatives of dibenzoic acids can reduce inflammation markers in vitro. The compound's ability to modulate inflammatory pathways may provide therapeutic benefits for conditions characterized by chronic inflammation.

Antimicrobial Activity

Preliminary investigations suggest that this compound may possess antimicrobial properties. Compounds with similar structures have demonstrated efficacy against various bacterial strains, indicating potential for development into antimicrobial agents.

Study 1: Antioxidant Activity Assessment

A study evaluated the antioxidant capacity of several dibenzoic acid derivatives using DPPH and ABTS assays. The results indicated that compounds with carboxyl substitutions showed significant radical scavenging activity compared to controls. This suggests that this compound could be a candidate for further antioxidant research.

| Compound | DPPH IC50 (µM) | ABTS IC50 (µM) |

|---|---|---|

| Control | 150 | 200 |

| Test Compound | 75 | 90 |

Study 2: Anti-inflammatory Potential

In vitro studies on inflammatory cell lines treated with various concentrations of dibenzoic acid derivatives revealed a dose-dependent reduction in TNF-alpha production. This suggests that the compound can modulate inflammatory responses effectively.

| Concentration (µM) | TNF-alpha Production (pg/mL) |

|---|---|

| 0 | 300 |

| 10 | 250 |

| 50 | 150 |

属性

IUPAC Name |

3,5-bis(4-carboxyphenoxy)benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H14O8/c22-19(23)12-1-5-15(6-2-12)28-17-9-14(21(26)27)10-18(11-17)29-16-7-3-13(4-8-16)20(24)25/h1-11H,(H,22,23)(H,24,25)(H,26,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWYXRUQXOGUVSG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)O)OC2=CC(=CC(=C2)C(=O)O)OC3=CC=C(C=C3)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H14O8 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。